tert-Butyltrifluoroborate

Stability Shelf-life Reagent Handling

Potassium tert-butyltrifluoroborate is a bench-stable organoboron reagent superior to tert-butylboronic acid or pinacol ester. Its tetracoordinate structure prevents protodeboronation, ensuring precise stoichiometry and high yields in photoredox C–H alkylation and Suzuki cross-coupling of bulky tert-butyl groups. Ideal for late-stage functionalization and stereoselective synthesis, it is a must-have for reliable tert-butyl radical and nucleophile generation.

Molecular Formula C4H9BF3-
Molecular Weight 124.92 g/mol
Cat. No. B15227548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyltrifluoroborate
Molecular FormulaC4H9BF3-
Molecular Weight124.92 g/mol
Structural Identifiers
SMILES[B-](C(C)(C)C)(F)(F)F
InChIInChI=1S/C4H9BF3/c1-4(2,3)5(6,7)8/h1-3H3/q-1
InChIKeyGIUAGEWCTPWNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyltrifluoroborate: A Stable, Air-Tolerant Organoboron Reagent for Tertiary Alkyl Transfer in Cross-Coupling


tert-Butyltrifluoroborate (typically employed as the potassium salt, CAS 1260112-05-7) is a tetracoordinate organoboron reagent [1]. It functions as a shelf-stable, air- and moisture-tolerant precursor for the generation of tert-butyl radicals and nucleophiles in transition-metal-catalyzed and photoredox-mediated transformations [2]. Its inherent stability circumvents the rapid protodeboronation and oxidative degradation often observed with the corresponding tert-butylboronic acid or pinacol boronate ester [1].

Why tert-Butylboronic Acids and Pinacol Esters Cannot Substitute for tert-Butyltrifluoroborate in Critical Alkylations


Substituting a generic tert-butylboronic acid or its pinacol ester for tert-butyltrifluoroborate is not chemically equivalent and often leads to synthetic failure or poor yields. The tetracoordinate, anionic nature of the trifluoroborate confers exceptional thermal and oxidative stability, enabling its use as a stable, off-the-shelf tertiary alkyl radical precursor under conditions that rapidly degrade neutral, trivalent boron species [1]. Furthermore, the trifluoroborate functions as a protected, monomeric form of the boronic acid, providing precise stoichiometric control in cross-coupling reactions, whereas the corresponding boronic acid can be prone to oligomerization and uncontrolled hydrolysis [2]. The quantitative evidence below demonstrates that these structural differences translate directly into measurable performance advantages in key synthetic applications.

Quantitative Differentiation of tert-Butyltrifluoroborate Against Closest Analogs in Key Performance Dimensions


Superior Thermal Stability: tert-Butyltrifluoroborate vs. tert-Butylboronic Acid and Pinacol Ester

Potassium tert-butyltrifluoroborate exhibits a melting point exceeding 370 °C, indicative of its robust, crystalline ionic lattice . In contrast, tert-butylboronic acid has a significantly lower melting point of 103–105 °C, and tert-butyl pinacol boronate is a volatile liquid with a boiling point of 60–61 °C . This 267+ °C difference in thermal threshold demonstrates that the trifluoroborate salt is a non-volatile, easily handled solid at ambient and elevated reaction temperatures, whereas the neutral boron analogs are prone to thermal decomposition or evaporative loss.

Stability Shelf-life Reagent Handling

Enhanced Reactivity in Copper-Catalyzed Carboesterification: Direct Yield Comparison

In a direct, head-to-head comparison under identical catalytic conditions (copper-catalyzed 1,2-carboesterification of dienes), potassium tert-butyltrifluoroborate (t-BuBF3K) provided an isolated yield of 79% for the desired allylic ester product (4ae) [1]. This performance surpasses that of other primary and secondary alkyltrifluoroborates in the same study, including benzyltrifluoroborate (BnBF3K) which gave 74% yield (4a) and isopropyltrifluoroborate (i-PrBF3K) which gave only 45% yield (4w) [1]. This demonstrates that the tert-butyl moiety is not only tolerated but can be efficiently transferred in this synthetically valuable transformation.

Catalysis Radical Chemistry C-C Bond Formation

Facile Single-Electron Oxidation: Lower Oxidation Potential of Trifluoroborates vs. Pinacol Boronates

Electrochemical studies have demonstrated that organotrifluoroborates possess significantly lower oxidation potentials compared to their corresponding boronic acid pinacol esters, a phenomenon attributed to a marked β-effect [1]. This lower oxidation potential enables the ready generation of alkyl radicals from trifluoroborates under mild photoredox conditions, a key mechanistic step in modern C–C bond-forming reactions. In contrast, the higher oxidation potential of pinacol boronates renders them less effective or entirely unreactive as radical precursors in the same systems.

Electrochemistry Photoredox Catalysis Radical Generation

Procurement-Guiding Application Scenarios for tert-Butyltrifluoroborate


Photoredox-Mediated Tertiary Alkylation of Heteroarenes and Aryl Halides

The robust thermal and air stability of potassium tert-butyltrifluoroborate makes it the ideal bench-stable source of tert-butyl radicals for photoredox catalysis. Its uniquely low oxidation potential within the organoboron family [1] allows for facile single-electron transfer under mild visible-light irradiation, enabling the direct C–H alkylation of complex heteroarenes and cross-coupling with aryl bromides in high yield [2]. This scenario is particularly valuable in late-stage functionalization of drug candidates where harsh thermal conditions cannot be tolerated.

Copper-Catalyzed Enantioselective C–O Bond Formation via Radical Intermediates

In the synthesis of enantioenriched allylic esters, potassium tert-butyltrifluoroborate serves as a superior tertiary alkyl radical source compared to other primary and secondary alkyltrifluoroborates, providing higher or comparable yields [3]. Its compatibility with chiral copper catalysts enables the construction of stereochemically complex molecules with good enantiocontrol, making it a strategic building block for the preparation of advanced pharmaceutical intermediates and natural product analogs where a chiral tert-butyl-containing motif is desired.

Suzuki-Miyaura Cross-Coupling with Sterically Hindered Substrates

For researchers facing challenges with protodeboronation of tert-butylboronic acid during Suzuki-Miyaura cross-couplings, potassium tert-butyltrifluoroborate offers a reliable solution [4]. Its tetracoordinate, monomeric structure ensures precise stoichiometry and acts as a 'protected' boronic acid, slowly releasing the reactive species under the reaction conditions. This prevents the unproductive side reactions and low yields often observed with the corresponding boronic acid, particularly when coupling a bulky tert-butyl group to sterically encumbered aryl or heteroaryl halides.

Synthesis of Tertiary Alcohols and Ethers

Potassium tert-butyltrifluoroborate is a well-established reagent for the preparation of tertiary alcohols and ethers . Its use in these transformations leverages the stability of the trifluoroborate to provide a clean, high-yielding route to these valuable functional groups. This application is directly relevant to medicinal chemists and process development scientists seeking reliable and scalable methods for introducing a tert-butyl group in a nucleophilic context.

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